N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of naphthalenediamines. It is characterized by the presence of a naphthalene ring substituted with two amino groups at positions 1 and 8, and a 2,4-dinitrophenyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine can be synthesized through a multi-step process. The initial step involves the nitration of naphthalene to produce 1,8-dinitronaphthalene. This intermediate is then reduced to 1,8-diaminonaphthalene. The final step involves the reaction of 1,8-diaminonaphthalene with 2,4-dinitrochlorobenzene under suitable conditions to yield N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine .
Industrial Production Methods
Industrial production of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of suitable electrophiles and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and pigments.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine include:
- 1,8-Diaminonaphthalene
- 2,4-Dinitrophenylhydrazine
- Naphthalene-1,8-diamine
Uniqueness
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the 2,4-dinitrophenyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
830321-51-2 |
---|---|
Molekularformel |
C16H12N4O4 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
1-N-(2,4-dinitrophenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H12N4O4/c17-12-5-1-3-10-4-2-6-14(16(10)12)18-13-8-7-11(19(21)22)9-15(13)20(23)24/h1-9,18H,17H2 |
InChI-Schlüssel |
SSGVZMWPTHIBII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.